molecular formula C60H75N11O18S B157138 Cholecystokinin (25-33), tyr(25)-nle(28,31)- CAS No. 132032-04-3

Cholecystokinin (25-33), tyr(25)-nle(28,31)-

Katalognummer: B157138
CAS-Nummer: 132032-04-3
Molekulargewicht: 1270.4 g/mol
InChI-Schlüssel: JCAIPWWBLRVCAU-ZRJFNEKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cholecystokinin (25-33), tyr(25)-nle(28,31)-, also known as CCK-8, is a neuropeptide that plays a crucial role in the regulation of gastrointestinal functions and feeding behaviors. This peptide is synthesized in the small intestine and the brain, and it has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of diseases.

Wirkmechanismus

Cholecystokinin (25-33), tyr(25)-nle(28,31)- exerts its effects by binding to specific receptors in the brain and the gastrointestinal tract. The binding of Cholecystokinin (25-33), tyr(25)-nle(28,31)- to its receptors leads to the activation of intracellular signaling pathways, which ultimately result in the inhibition of food intake and the regulation of gastrointestinal functions.
Biochemical and Physiological Effects:
Cholecystokinin (25-33), tyr(25)-nle(28,31)- has a variety of biochemical and physiological effects, including the inhibition of gastric emptying, the stimulation of pancreatic enzyme secretion, and the regulation of bile acid synthesis and secretion. Cholecystokinin (25-33), tyr(25)-nle(28,31)- has also been shown to modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of feeding behaviors and mood.

Vorteile Und Einschränkungen Für Laborexperimente

Cholecystokinin (25-33), tyr(25)-nle(28,31)- is a widely used experimental tool in the study of feeding behaviors, anxiety, and pain. The advantages of using Cholecystokinin (25-33), tyr(25)-nle(28,31)- in laboratory experiments include its well-defined mechanism of action, its ability to reduce food intake and body weight, and its potential therapeutic applications in a variety of diseases. However, the limitations of using Cholecystokinin (25-33), tyr(25)-nle(28,31)- in laboratory experiments include its short half-life, its potential for off-target effects, and the need for careful dosing and administration.

Zukünftige Richtungen

There are several future directions for research on Cholecystokinin (25-33), tyr(25)-nle(28,31)-. One area of focus is the development of novel Cholecystokinin (25-33), tyr(25)-nle(28,31)- analogs that have improved pharmacokinetic properties and reduced off-target effects. Another area of focus is the investigation of the role of Cholecystokinin (25-33), tyr(25)-nle(28,31)- in the regulation of mood and anxiety, as well as its potential therapeutic applications in psychiatric disorders. Finally, there is a need for further research on the mechanisms underlying the effects of Cholecystokinin (25-33), tyr(25)-nle(28,31)- on the gastrointestinal tract, with a particular focus on its potential role in the treatment of gastrointestinal disorders.

Synthesemethoden

The synthesis of Cholecystokinin (25-33), tyr(25)-nle(28,31)- can be achieved through chemical or recombinant methods. Chemical synthesis involves the stepwise assembly of the amino acid sequence using solid-phase peptide synthesis techniques. Recombinant methods involve the expression of the peptide sequence in bacterial or mammalian cells using recombinant DNA technology.

Wissenschaftliche Forschungsanwendungen

Cholecystokinin (25-33), tyr(25)-nle(28,31)- has been extensively studied for its role in the regulation of feeding behaviors, anxiety, and pain. It has also been investigated for its potential therapeutic applications in diseases such as obesity, diabetes, and cancer. Cholecystokinin (25-33), tyr(25)-nle(28,31)- has been shown to reduce food intake and body weight in animal models, and it has been proposed as a potential treatment for obesity and related metabolic disorders.

Eigenschaften

132032-04-3

Molekularformel

C60H75N11O18S

Molekulargewicht

1270.4 g/mol

IUPAC-Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C60H75N11O18S/c1-3-5-15-43(66-57(82)46(28-36-20-24-39(25-21-36)89-90(86,87)88)70-60(85)48(30-51(74)75)69-54(79)41(61)26-35-18-22-38(72)23-19-35)55(80)64-33-50(73)65-47(29-37-32-63-42-17-11-10-14-40(37)42)58(83)67-44(16-6-4-2)56(81)71-49(31-52(76)77)59(84)68-45(53(62)78)27-34-12-8-7-9-13-34/h7-14,17-25,32,41,43-49,63,72H,3-6,15-16,26-31,33,61H2,1-2H3,(H2,62,78)(H,64,80)(H,65,73)(H,66,82)(H,67,83)(H,68,84)(H,69,79)(H,70,85)(H,71,81)(H,74,75)(H,76,77)(H,86,87,88)/t41-,43+,44+,45+,46+,47+,48+,49+/m1/s1

InChI-Schlüssel

JCAIPWWBLRVCAU-ZRJFNEKDSA-N

Isomerische SMILES

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC5=CC=C(C=C5)O)N

SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N

Kanonische SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N

132032-04-3

Sequenz

YDXXGWXDF

Synonyme

25-Tyr-28,31-Nle-cholecystokinin (25-33)
CCK (25-33), Tyr(25)-Nle(28,31)-
cholecystokinin (25-33), Tyr(25)-Nle(28,31)-
cholecystokinin (25-33), tyrosyl(28)-norleucine(28,31)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.